molecular formula C12H8ClIN2O B2363721 Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)- CAS No. 933888-70-1

Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)-

Cat. No. B2363721
CAS RN: 933888-70-1
M. Wt: 358.56
InChI Key: GBDJXFQLRXHCLJ-UHFFFAOYSA-N
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Description

Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and possible future directions.

Mechanism of Action

The mechanism of action of Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)- is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes, including histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects:
Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)- has been shown to have various biochemical and physiological effects. Studies have demonstrated that the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to exhibit anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)- has several advantages as a research tool. The compound is readily available and can be synthesized using a relatively simple method. Additionally, the compound exhibits potent inhibitory activity against certain enzymes, making it a valuable tool for studying their function. However, one limitation of the compound is its potential toxicity, which must be carefully evaluated in lab experiments.

Future Directions

There are several possible future directions for research involving Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)-. One area of interest is in the development of the compound as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the compound's potential as a research tool for studying the function of HDACs and other enzymes is an area of ongoing investigation. Finally, further studies are needed to evaluate the compound's safety and toxicity in animal models and humans.
Conclusion:
Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and possible future directions. While there is still much to learn about this compound, its potential as a research tool and drug candidate make it a promising area of investigation.

Synthesis Methods

The synthesis of Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)- involves a series of chemical reactions that require specific reagents and conditions. The process starts with the reaction of 6-iodo-2-pyridinecarboxylic acid with thionyl chloride to form 6-iodo-2-pyridinecarbonyl chloride. This intermediate compound is then reacted with benzamide in the presence of a base such as triethylamine to yield Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)-.

Scientific Research Applications

Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)- has been extensively studied for its potential applications in scientific research. One of the most significant areas of research is in the field of medicinal chemistry, where the compound has been evaluated for its potential as a drug candidate. Studies have shown that the compound exhibits potent inhibitory activity against certain enzymes, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

4-chloro-N-(6-iodopyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClIN2O/c13-9-6-4-8(5-7-9)12(17)16-11-3-1-2-10(14)15-11/h1-7H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDJXFQLRXHCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)I)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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